molecular formula C8H10NNaO4S2 B2792737 Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate CAS No. 2137703-12-7

Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate

Cat. No. B2792737
CAS RN: 2137703-12-7
M. Wt: 271.28
InChI Key: RXOAXXVXTHXWGE-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The InChI code for Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate is 1S/C8H11NO4S2.Na/c1-5-6 (3-8 (10)11)14-7 (9-5)4-15 (2,12)13;/h3-4H2,1-2H3, (H,10,11);/q;+1/p-1 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the searched resources .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 271.29 .

Advantages and Limitations for Lab Experiments

Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate has several advantages and limitations for lab experiments, including:
Advantages:
1. This compound is water-soluble, making it easy to use in cell culture experiments.
2. This compound has been extensively studied, and its effects are well-characterized.
3. This compound has a low toxicity profile, making it safe for use in lab experiments.
Limitations:
1. This compound is relatively expensive, making it difficult to use in large-scale experiments.
2. This compound has limited solubility in organic solvents, which may limit its use in certain experiments.
3. This compound has a short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate, including:
1. Further characterization of its mechanism of action: Although the mechanism of action of this compound is well-characterized, further studies are needed to fully understand its effects on various signaling pathways.
2. Development of more efficient synthesis methods: The current synthesis method for this compound is relatively complex and expensive. Developing more efficient synthesis methods could make it more accessible for research.
3. Investigation of its potential use in combination therapies: this compound has been shown to have synergistic effects with other anti-cancer agents. Investigating its potential use in combination therapies could lead to more effective cancer treatments.
4. Investigation of its potential use in neurodegenerative diseases: this compound has been shown to have neuroprotective properties. Investigating its potential use in neurodegenerative diseases could lead to new treatments for these conditions.
Conclusion:
In conclusion, this compound is a thiazole derivative that has been extensively studied for its potential use in various scientific research applications. This compound has anti-inflammatory, anti-cancer, and neuroprotective properties, and exerts its effects through various mechanisms. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further research on this compound could lead to new treatments for various diseases and conditions.

Synthesis Methods

Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate can be synthesized through a two-step process involving the reaction of 2-bromo-4-methylthiazole with sodium methanesulfinate, followed by the reaction of the resulting intermediate with acetic acid. The final product is a white crystalline powder that is water-soluble.

Scientific Research Applications

Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate has been studied for its potential use in various scientific research applications, including:
1. Anti-inflammatory properties: this compound has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines.
2. Anti-cancer properties: this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
3. Neuroprotective properties: this compound has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Safety and Hazards

The compound is associated with certain hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

properties

IUPAC Name

sodium;2-[4-methyl-2-(methylsulfonylmethyl)-1,3-thiazol-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2.Na/c1-5-6(3-8(10)11)14-7(9-5)4-15(2,12)13;/h3-4H2,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOAXXVXTHXWGE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CS(=O)(=O)C)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NNaO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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